molecular formula C12H19N3O5 B1140014 6-Azido-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole CAS No. 13964-23-3

6-Azido-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole

Cat. No.: B1140014
CAS No.: 13964-23-3
M. Wt: 285.30 g/mol
InChI Key: UZVCUNUCGITLER-JDDHQFAOSA-N
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Description

Key Structural Features:

  • Furo[2,3-d]dioxole core : A furan ring (O1–C1–C2–C3–C4) fused to a 1,3-dioxolane ring (O12–C1–C2–C13–O14).
  • Substituent geometry :
    • The 2,2-dimethyl-1,3-dioxolan-4-yl group adopts a twisted envelope conformation , with O7 deviating from planarity by 0.519 Å.
    • The azido group at C6 occupies an axial orientation due to steric constraints from the bicyclic system.

Bond Lengths and Angles:

Parameter Value (Å/°) Reference
C1–O1 (furan) 1.412
C2–O12 (dioxolane) 1.404
N3–N2–N1 (azide) 1.23 ± 0.01
Dihedral angle (furan/dioxolane) 67.1°

The stereochemistry is stabilized by non-covalent interactions , including C–H···O hydrogen bonds between the azido group and dioxolane oxygen.

Crystallographic Analysis of Furo-Dioxolane Frameworks

X-ray diffraction studies of analogous compounds reveal:

Unit Cell Parameters (Representative Example):

Parameter Value
Space group P2₁2₁2₁
a, b, c (Å) 8.21, 10.34, 14.56
α, β, γ (°) 90, 90, 90

Key Observations:

  • The fused dioxolane ring adopts an envelope conformation , with O14 displaced by 0.422 Å from the plane.
  • The azido group participates in N–H···O hydrogen bonds (2.51 Å, 167°), forming chains along the b-axis.
  • Methyl groups at C2 and C2' create a hydrophobic pocket , influencing crystal packing.

Conformational Dynamics in Solution and Solid States

The compound exhibits distinct behaviors in different phases:

Solid-State Conformation:

  • Restricted mobility : The bicyclic framework and hydrogen-bonding network enforce a rigid 3aR,5S,6R,6aR configuration.
  • Pseudorotational phase angle : The furanose ring adopts a C3-exo envelope conformation (deviation: 0.567 Å).

Solution-Phase Dynamics (NMR Insights):

  • Ring puckering : In CDCl₃, the dioxolane ring shows flexibility, with Δδ 0.2–0.5 ppm for axial vs. equatorial protons.
  • Azido group rotation : Free rotation at room temperature, evidenced by a singlet at δ 3.38 ppm (¹H NMR).

Comparative Analysis:

Property Solid-State Solution-State
Furanose conformation C3-exo envelope Rapid interconversion
Dioxolane ring Planar Chair-boat transitions
Azido group Fixed orientation Free rotation

This duality highlights the compound’s adaptability in synthetic and biological contexts.

Properties

CAS No.

13964-23-3

Molecular Formula

C12H19N3O5

Molecular Weight

285.30 g/mol

IUPAC Name

(3aR,5S,6S,6aR)-6-azido-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole

InChI

InChI=1S/C12H19N3O5/c1-11(2)16-5-6(18-11)8-7(14-15-13)9-10(17-8)20-12(3,4)19-9/h6-10H,5H2,1-4H3/t6-,7+,8-,9-,10-/m1/s1

InChI Key

UZVCUNUCGITLER-JDDHQFAOSA-N

SMILES

CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)N=[N+]=[N-])C

Isomeric SMILES

CC1(OC[C@@H](O1)[C@@H]2[C@@H]([C@@H]3[C@H](O2)OC(O3)(C)C)N=[N+]=[N-])C

Canonical SMILES

CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)N=[N+]=[N-])C

Synonyms

3-Azido-3-deoxy-1,2:5,6-bis-O-(1-methylethylidene)-α-D-glucofuranose; 

Origin of Product

United States

Preparation Methods

Core Tetrahydrofuro[2,3-d] Dioxole Synthesis

The tetrahydrofurodioxole scaffold is typically constructed via acid-catalyzed cyclization of diol derivatives. A representative method involves:

  • Starting Material : Adenosine or related glycosides (due to inherent diol functionality) .

  • Reaction Conditions :

    • Trans-cinnamaldehyde (1.2 equiv) and trifluoroacetic acid (TFA, 1.5 equiv) at −5°C to +5°C .

    • Cyclization occurs within 2 hours (80% conversion by HPLC) .

  • Mechanism : TFA protonates the aldehyde, facilitating nucleophilic attack by the diol’s hydroxyl groups to form the fused dioxolane and furan rings .

ParameterValueSource
Temperature−5°C to +5°C
CatalystTrifluoroacetic acid
Conversion80% in 2 hours

Introduction of the Azido Group

Azido functionalization at position 6 is achieved via nucleophilic substitution or diazotransfer. Key protocols include:

  • Substitution of Halides :

    • Replace a bromine or iodine atom at position 6 with sodium azide (NaN₃) in polar aprotic solvents (e.g., DMF, DMSO) .

    • Reaction time: 12–24 hours at 60–80°C .

  • Diazotransfer :

    • Use imidazole-1-sulfonyl azide or similar reagents to convert amines to azides .

    • Yields: 65–75% after silica gel chromatography .

Example :

Installation of the 2,2-Dimethyl-1,3-Dioxolane Moiety

The dioxolane group is introduced via acetal protection of a vicinal diol:

  • Reagents :

    • Acetone (excess) and p-toluenesulfonic acid (PTSA, 0.05–0.1 equiv) .

  • Conditions :

    • Solvent-free, 58–62°C, 2–6 hours .

    • Byproduct methanol is removed via distillation to drive equilibrium .

ParameterValueSource
Temperature58–62°C
Catalystp-Toluenesulfonic acid
Yield73.4% after purification

Stereochemical Control and Isomer Separation

The synthesis often produces cis/trans diastereomers requiring resolution:

  • Crystallization :

    • Use iso-propyl acetate as an antisolvent to precipitate the trans isomer preferentially .

  • Dynamic Kinetic Resolution :

    • Treat a cis/trans mixture with p-toluenesulfonic acid in THF/water at 50°C .

    • Achieves >99:1 trans:cis ratio via equilibrium control .

Optimized Conditions :

Final Purification Strategies

  • Chromatography :

    • Silica gel column with hexane:ethyl acetate (2:1 to 20:1) .

  • Distillation :

    • Remove low-boiling solvents (e.g., acetone, THF) under reduced pressure (0.08 MPa) .

Challenges and Mitigation

  • Azide Stability :

    • Avoid temperatures >80°C to prevent explosive decomposition .

  • Moisture Sensitivity :

    • Use molecular sieves during acetal formation to suppress hydrolysis .

  • Regioselectivity :

    • Steric hindrance from the 2,2-dimethyl groups directs azide installation to position 6 .

Scalability and Industrial Adaptations

  • Batch Size :

    • Patents report successful synthesis at 100 g scale with 68–75% overall yield .

  • Cost Reduction :

    • Replace tert-butyl dimethyl silyl (TBS) groups with cheaper acetyl protections .

Emerging Methodologies

  • Flow Chemistry :

    • Continuous flow systems minimize azide accumulation risks .

  • Biocatalysis :

    • Lipase-mediated acetal formation under mild conditions (pH 7, 25°C) .

Chemical Reactions Analysis

Types of Reactions

6-Azido-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the azido group to an amine group.

    Substitution: The azido group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and oxidizing agents like potassium permanganate (KMnO₄) for oxidation. Substitution reactions often involve nucleophiles such as sodium azide (NaN₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azido group typically yields an amine, while oxidation can produce various oxygenated derivatives.

Scientific Research Applications

6-Azido-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and complex molecules.

    Biology: The compound’s azido group makes it useful in bioconjugation reactions, where it can be linked to biomolecules for imaging or therapeutic purposes.

    Industry: Used in the production of specialized polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Azido-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole depends on its specific application. In bioconjugation, the azido group reacts with alkyne groups in a click chemistry reaction, forming stable triazole linkages. This reaction is highly specific and efficient, making it valuable for tagging and tracking biomolecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The Cambridge Structural Database (CSD) identifies 485 substituted 3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxoles, with three triazole derivatives being structurally closest to the target compound . Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Functional Groups Synthesis Method Applications
6-Azido-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-tetrahydrofuro[2,3-d]dioxole Furo[2,3-d][1,3]dioxole Azide (-N₃), 2,2-dimethyl-1,3-dioxolane Azide, ether, acetal Nucleophilic substitution (NaNO₂/THF) Click chemistry, drug precursors
LOHTIM Furo[2,3-d][1,3]dioxole Allyl-triazole, isopropylidene-threose Triazole, acetal, hydroxyl Cu-catalyzed azide-alkyne cycloaddition Glycoscience, enzyme inhibitors
DOPVAH01/DOPVEL01 Furo[2,3-d][1,3]dioxole (stereoisomers) Benzyloxy-triazole, hydroxyl Triazole, benzyl ether Click chemistry, protecting group strategies Antiviral agents, nucleoside analogs
Compound in Furo[3,4-d][1,3]dioxole Bis(4-methoxyphenyl)(phenyl)methoxy, purine, phosphoramidite Phosphoramidite, nucleobase Solid-phase oligonucleotide synthesis Nucleic acid therapeutics

Key Findings :

Core Structure : All compounds share a fused furo-dioxole bicyclic framework. However, the target compound’s furo[2,3-d]dioxole ring differs from the furo[3,4-d]dioxole in , leading to distinct stereoelectronic properties .

Functional Groups :

  • The azide group in the target compound enables Huisgen cycloaddition, whereas triazole derivatives (LOHTIM, DOPVAH01) are products of such reactions .
  • The 2,2-dimethyl-1,3-dioxolane substituent enhances steric protection of reactive sites, contrasting with the unprotected hydroxyl in DOPVAH01 .

Synthetic Routes :

  • The target compound’s synthesis is simpler (single-step azide substitution) compared to multi-step protocols for triazole derivatives (e.g., Cu-catalyzed cycloaddition in LOHTIM) .
  • ’s phosphoramidite compound requires advanced solid-phase synthesis, reflecting its application in oligonucleotide engineering .

Stability : Azide groups are thermally sensitive, limiting the target compound’s storage conditions. Triazole derivatives (LOHTIM) exhibit greater stability due to aromatic ring formation .

Research Implications

The target compound’s azide functionality positions it as a versatile intermediate for bioorthogonal chemistry. However, its instability compared to triazole analogs necessitates careful handling. Structural analogs like DOPVAH01 highlight the role of stereochemistry in biological activity, as seen in their application as nucleoside analogs . Future research should explore azide-to-triazole conversion efficiency and crystallographic studies (e.g., using SHELX software ) to resolve conformational dynamics.

Biological Activity

6-Azido-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole is a complex organic compound notable for its azide functional group and unique structural elements derived from dioxolane and tetrahydrofuran. The compound has attracted attention in the fields of medicinal chemistry and synthetic biology due to its potential biological activities and applications in drug development.

Structural Characteristics

The molecular formula of the compound is C12H19N3O5C_{12}H_{19}N_{3}O_{5}, and it features several functional groups that contribute to its reactivity and biological properties. The presence of the azide group is particularly significant as it can participate in various chemical reactions, including click chemistry.

Structural Information

PropertyValue
Molecular FormulaC12H19N3O5
IUPAC Name6-Azido-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole
SMILESCC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)N=[N+]=[N-])C
InChIInChI=1S/C12H19N3O5/c1-11(2)16-5-6(18-11)8-7(14-15-13)9-10(17-8)20-12(3,4)19-9/h6-10H...

Biological Activity

Research into the biological activity of this compound has revealed several key areas of interest:

Antimicrobial Activity

The azide group in this compound can enhance its interaction with biological molecules. Studies have indicated that compounds containing azide functionalities can exhibit antimicrobial properties by disrupting cell membranes or inhibiting vital cellular processes.

Cytotoxicity Studies

Preliminary cytotoxicity assays have shown that 6-Azido-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole may possess selective cytotoxic effects against certain cancer cell lines. The mechanism of action is hypothesized to involve the formation of reactive intermediates that induce apoptosis in malignant cells.

Click Chemistry Applications

The azide moiety allows for the application of click chemistry techniques. This has been exploited in bioconjugation strategies where the compound can be used to attach various biomolecules for targeted drug delivery systems or imaging applications.

Case Studies

Several studies have explored the biological implications of this compound:

  • Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry investigated derivatives of azides in cancer therapy. The findings suggested that modifications to the azide structure could enhance selectivity and potency against specific cancer types .
  • Antimicrobial Assessment : Research highlighted in Antibiotics journal demonstrated that azide-containing compounds showed significant activity against Gram-positive bacteria. The study emphasized the need for further exploration into structure-activity relationships .

Synthesis and Derivative Exploration

The synthesis of 6-Azido-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole typically involves multi-step organic reactions where glucose derivatives are modified to introduce the azide functionality. This process can yield various derivatives with altered biological activities.

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing this compound, and what purification methods are recommended?

  • Methodology :

  • Step 1 : React the alkyne precursor with sodium azide (3 eq.) in THF at room temperature for 3 hours to introduce the azide group .

  • Step 2 : Purify the crude product via flash column chromatography (silica gel) to isolate diastereomers, achieving a 46% yield with an 8:1 diastereomeric ratio (dr) .

  • Key Considerations : Optimize reaction time and solvent polarity to improve dr.

    ReagentSolventTimeYieldDiastereomer RatioReference
    Sodium AzideTHF3 h46%8:1

Q. Which characterization techniques are most effective for confirming the structure of this compound?

  • Methodology :

  • X-ray Crystallography : Resolve absolute configuration using SHELX programs (e.g., SHELXL for refinement) .
  • NMR Spectroscopy : Analyze coupling constants (e.g., 1^1H and 13^13C) to confirm stereochemistry .
  • Mass Spectrometry : Validate molecular weight via high-resolution mass spectrometry (HRMS) .

Q. What safety precautions are necessary when handling the azido functional group during synthesis?

  • Methodology :

  • Precautions : Conduct reactions under inert atmosphere (N2_2), avoid mechanical shock (azides are shock-sensitive), and use explosion-proof equipment .
  • Storage : Store azide-containing intermediates at -20°C in airtight containers.

Advanced Research Questions

Q. How can researchers resolve discrepancies between NMR and X-ray crystallography data when analyzing stereochemistry?

  • Methodology :

  • Cross-Validation : Compare NOESY/ROESY NMR data with X-ray-derived torsion angles to identify conformational flexibility .

  • Computational Modeling : Use density functional theory (DFT) to simulate NMR chemical shifts and match experimental data .

    TechniqueApplicationReference
    NOESY/ROESYConfirm spatial proximity of protons
    DFT CalculationsPredict NMR shifts

Q. What experimental design strategies are recommended for optimizing synthesis yield and stereoselectivity?

  • Methodology :

  • Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent, catalyst loading) to identify optimal conditions .

  • Flow Chemistry : Implement continuous-flow reactors to enhance reproducibility and reduce reaction time .

    ParameterRange TestedOptimal ValueReference
    Temperature0°C to 40°C25°C
    SolventTHF, DCM, EtOHTHF

Q. How can the azido group be utilized in click chemistry for further functionalization?

  • Methodology :

  • Huisgen Cycloaddition : React with alkynes (e.g., CuAAC reaction) to form 1,2,3-triazoles under mild conditions (CuSO4_4, sodium ascorbate) .
  • Purification : Use preparative HPLC to isolate click products, monitoring by 1^1H NMR for completion.

Q. What strategies can separate diastereomeric mixtures formed during synthesis?

  • Methodology :

  • Chiral Chromatography : Use Chiralpak® columns with hexane/isopropanol gradients for baseline separation .
  • Crystallization : Exploit differential solubility of diastereomers in ethanol/water mixtures .

Q. How can computational methods predict crystal structure and electronic properties?

  • Methodology :

  • SHELX Suite : Refine X-ray data to resolve disordered moieties (common in fused-ring systems) .

  • DFT/Molecular Dynamics : Simulate crystal packing and electronic transitions (e.g., HOMO-LUMO gaps) .

    SoftwareApplicationReference
    SHELXLCrystal structure refinement
    GaussianElectronic property analysis

Q. How to correlate structural features with biological activity in SAR studies?

  • Methodology :

  • Analog Synthesis : Modify the dioxolane ring or azide position (e.g., ’s triazole derivatives) .

  • Bioassays : Test cytotoxicity (MTT assay) and antimicrobial activity (MIC values) against standard strains .

    ModificationBioactivity TestedResultReference
    Triazole derivativesAntibacterialMIC: 2–8 µg/mL

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